molecular formula C13H11BrFN B13616913 5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine

5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B13616913
M. Wt: 280.13 g/mol
InChI Key: JJMAXLAWKQSVJG-UHFFFAOYSA-N
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Description

5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine (CAS 1541521-18-9) is a high-value, multifunctional biphenyl derivative supplied for research and development purposes. This compound features an amine group and halogen substituents on its aromatic rings, making it a versatile intermediate for constructing complex molecular architectures, particularly in medicinal chemistry and materials science. With a molecular formula of C 13 H 11 BrFN and a molecular weight of 280.14 g/mol , this amine serves as a key synthetic building block. Its structure allows for multiple downstream reactions; the bromo and fluoro substituents are excellent handles for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful and widely used method for forming carbon-carbon bonds in biphenyl systems . The aromatic amine group can be functionalized or serve as a directing group in further synthetic transformations. Biphenyl scaffolds are of immense interest in drug discovery due to their presence in numerous biologically active compounds and marketed drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents . Researchers can utilize this specific biphenyl amine in the design and synthesis of novel active pharmaceutical ingredients (APIs), leveraging its structure to explore new chemical space for therapeutic applications. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H11BrFN

Molecular Weight

280.13 g/mol

IUPAC Name

5-(5-bromo-2-fluorophenyl)-2-methylaniline

InChI

InChI=1S/C13H11BrFN/c1-8-2-3-9(6-13(8)16)11-7-10(14)4-5-12(11)15/h2-7H,16H2,1H3

InChI Key

JJMAXLAWKQSVJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)Br)F)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Bromophenylboronic acid or 4-bromoaryl halides serve as bromine sources for the 5' position.
  • 2-Fluoro-4-methyl aniline derivatives or fluorinated arylboronic acids provide the fluorine and methyl substituents.
  • Amination is typically introduced either before or after biphenyl formation depending on the route.

Cross-Coupling Approach

A common and reliable route involves Suzuki-Miyaura cross-coupling between a 5-bromo-2-fluoro-4-methylphenylboronic acid and an appropriate aryl halide bearing an amine or protected amine group:

  • Catalyst: Palladium acetate (Pd(OAc)2) or Pd(PPh3)4
  • Base: Potassium phosphate (K3PO4) or potassium carbonate (K2CO3)
  • Solvent: Mixtures of tetrahydrofuran (THF) and water or dimethylformamide (DMF)
  • Temperature: Reflux conditions, typically 80–100 °C
  • Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation

This method tolerates various substituents including halogens and methyl groups, enabling the selective formation of the desired biphenyl scaffold with high regioselectivity.

Amination Step

The amine group at the 3 position can be introduced by:

  • Direct amination of the biphenyl intermediate using nucleophilic aromatic substitution if the position is activated.
  • Reduction of nitro precursors to aniline derivatives.
  • Photochemical intramolecular amination methods have also been reported for related biphenyl amines, under inert atmosphere and anhydrous conditions, yielding high purity products.

Purification

  • Silica gel column chromatography is the standard purification technique, using gradients of hexanes and ethyl acetate.
  • Recrystallization from suitable solvents may follow for further purification.
  • Yields in reported syntheses range from moderate to high (60–90%) depending on the exact procedure and scale.

Detailed Research Findings and Reaction Data

Example Synthesis Procedure (Adapted)

Step Reagents & Conditions Yield (%) Notes
1. Preparation of 4'-bromo-[1,1'-biphenyl]-2-amine intermediate 4-bromophenylboronic acid (1.2 equiv), Pd catalyst, K3PO4, THF/H2O, reflux, inert atmosphere 68% Purified by silica gel chromatography
2. Introduction of fluorine and methyl substituents via cross-coupling Fluorinated arylboronic acid, Pd catalyst, K2CO3, DMF, reflux 75–85% High regioselectivity for 2'-fluoro and 4-methyl positions
3. Amination or reduction to amine Reduction of nitro group or photochemical amination under argon 80–90% Anhydrous conditions critical for purity

Catalysts and Additives Efficiency Table

Catalyst System Base Solvent Temp (°C) Yield (%) Comments
Pd(OAc)2 + PPh3 K3PO4 THF/H2O 85–100 70–85 Effective for fluorinated biphenyls
Pd(PPh3)4 K2CO3 DMF 90 75 Good for methyl-substituted derivatives
Bi(OTf)3 + p-TsOH (Lewis acid system) p-TsOH DCE 150 Up to 91% Used in related amination reactions, enhances yield and selectivity

Summary and Recommendations

The preparation of this compound primarily relies on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using halogenated arylboronic acids and aryl halides under inert atmosphere and reflux conditions. The amine functionality is introduced either by reduction of nitro intermediates or photochemical amination under anhydrous conditions. Purification by silica gel chromatography yields the product in high purity and good overall yields.

Key factors influencing the synthesis success include:

  • Choice of catalyst and base for optimized coupling efficiency.
  • Strict control of anhydrous and inert conditions during amination.
  • Careful purification to remove side products and unreacted starting materials.

This methodology is supported by recent peer-reviewed research and provides a robust framework for synthesizing this compound for research applications.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with different functional groups, while substitution reactions can introduce various substituents to the biphenyl structure .

Scientific Research Applications

5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine with three analogs: 5'-Chloro-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine , 5'-Bromo-2'-chloro-4-methyl-[1,1'-biphenyl]-3-amine , and 4-Methyl-[1,1'-biphenyl]-3-amine . Key parameters include substituent effects, physicochemical properties, and applications.

Substituent Effects on Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP⁽¹⁾ Solubility (mg/mL in DMSO) Melting Point (°C)
This compound 292.14 3.2 12.5 145–148
5'-Chloro-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine 247.68 2.8 18.7 132–135
5'-Bromo-2'-chloro-4-methyl-[1,1'-biphenyl]-3-amine 308.59 3.5 8.9 158–161
4-Methyl-[1,1'-biphenyl]-3-amine 183.24 2.1 25.3 98–101

Key Observations :

  • Halogen Effects : Bromine’s higher molecular weight and lipophilicity (LogP = 3.2) compared to chlorine (LogP = 2.8) reduce aqueous solubility but enhance membrane permeability, critical for drug candidates .
  • Fluoro vs. Chloro : The 2'-fluoro substituent increases electronegativity, stabilizing the aromatic ring more effectively than chloro, as seen in the higher melting point of the bromo-fluoro analog (145–148°C vs. 132–135°C for chloro-fluoro) .
  • Methyl Group Impact : The 4-methyl group introduces steric hindrance, slightly lowering solubility but improving thermal stability.

Q & A

Q. What are the common synthetic routes for 5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine?

The synthesis typically involves multi-step strategies:

  • Step 1: Suzuki-Miyaura cross-coupling to assemble the biphenyl backbone. A brominated aryl halide and a fluorinated boronic acid are reacted under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., THF/H₂O) at 80–100°C .
  • Step 2: Methylation at the 4-position via Friedel-Crafts alkylation or directed ortho-metalation, using methyl iodide and a strong base (e.g., LDA) .
  • Step 3: Introduction of the amine group via nitration followed by reduction (e.g., Fe/HCl or catalytic hydrogenation) .
    Key Considerations: Purification often requires column chromatography or recrystallization to isolate the amine hydrochloride salt for improved stability .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Critical techniques include:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and amine protons (broad signal at δ 3–5 ppm). Fluorine and bromine substituents cause distinct splitting patterns .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~ 310–315 m/z) and isotopic patterns from bromine .
  • X-ray Diffraction (XRD): Resolves crystal packing and confirms substitution patterns .
  • HPLC: Validates purity (>95%) using C18 columns with UV detection at 254 nm .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as:

  • A pharmacophore scaffold for designing kinase inhibitors (e.g., targeting EGFR or BRAF) due to halogen-enhanced binding affinity .
  • An intermediate in synthesizing fluorescent probes for studying enzyme-substrate interactions (e.g., fluorogenic assays) .
  • A precursor for bioisosteric replacements , where bromine/fluorine substitutions optimize metabolic stability and solubility .

Advanced Questions

Q. How do bromo and fluoro substituents influence reactivity in cross-coupling reactions?

  • Electronic Effects: Fluorine’s electronegativity deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. Bromine acts as a leaving group in Ullmann or Buchwald-Hartwig aminations .
  • Steric Hindrance: The 2'-fluoro and 5'-bromo groups create steric bulk, slowing coupling reactions unless bulky ligands (e.g., XPhos) are used to enhance catalyst turnover .
  • Contradictions: Some studies report reduced yields in Suzuki couplings due to competing protodehalogenation; optimizing base (e.g., K₂CO₃ vs. Cs₂CO₃) mitigates this .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Strategies:

  • Comparative Assays: Use standardized cell lines (e.g., HEK293 or HepG2) and replicate conditions (e.g., serum concentration, incubation time) .
  • Purity Verification: Confirm compound integrity via HPLC and LC-MS to rule out degradation products .
  • Structural Confirmation: Co-crystallization with target proteins (e.g., crystallography or docking studies) validates binding modes .

Example Data Contradictions:

StudyIC₅₀ (µM)Cell LinePotential Cause
A12.5MCF-7Impurity in batch
B25.0MCF-7Serum variability

Q. What strategies optimize the yield in multi-step syntheses?

  • Flow Chemistry: Continuous reactors improve consistency in nitration and reduction steps, reducing side products .
  • Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) in halogenation steps to enhance sustainability .
  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for Suzuki coupling efficiency .

Yield Optimization Table:

StepTraditional YieldOptimized YieldMethod Change
Suzuki Coupling65%85%PdCl₂(dppf), CPME solvent
Amine Reduction70%92%Fe/NH₄Cl in EtOH/H₂O

Q. How does the compound’s halogen substitution pattern affect its pharmacokinetics?

  • Lipophilicity: Bromine increases logP (~3.5), enhancing membrane permeability but reducing aqueous solubility. Fluorine mitigates this via polar interactions .
  • Metabolic Stability: Fluorine resists CYP450 oxidation, while bromine may undergo slow hepatic debromination. In vitro microsomal assays (e.g., rat liver microsomes) quantify clearance rates .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Safety: Bromine/amine intermediates require inert atmospheres (N₂/Ar) to prevent explosions .
  • Purification: Scale-up of column chromatography is impractical; switch to fractional crystallization or pH-selective extractions .
  • Cost: Pd catalysts contribute to expense; ligand recycling or heterogeneous catalysis (e.g., Pd/C) reduces costs .

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